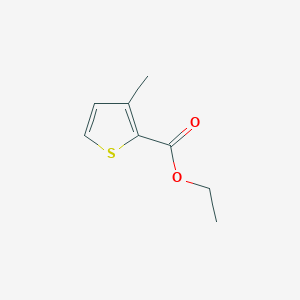

Ethyl 3-methylthiophene-2-carboxylate

Número de catálogo B1319415

Peso molecular: 170.23 g/mol

Clave InChI: UZTZDXILWKKQRB-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06329528B1

Procedure details

2-Bromo-3-methylthiophene (Lancaster, 26.4 g, 0.149 mol), Pd(OAc)2 (0.213 g, 0.95 mmol), 1,3-bis(diphenylphosphino) propane (0.49 g, 1.2 mmol), Na2CO3 (21.1 g, 0.20 mol), and 200 mL abs EtOH were placed into a 450 mL Hastalloy-C stirred pressure reactor, purged with N2, then pressurized with 490 psig CO, and the stirring reactor was heated to 120° C. for 36 hrs. Analysis of the reaction mixture by gas chromatography showed 1.3% and 96.9% area % starting bromomethylthiophene and carbonylation product, respectively. After cooling and venting, the reactor contents were filtered and evaporated to give a light yellow oil/solid mixture. This residue was extracted with 1,2-dichloroethane and water, and the organic phase was evaporated to give an oil. Filtration of this oil to remove residual salt gave 20.7 g (81% wt. % yield) of orange oil as ethyl 3-methyl-2-thiophenecarboxylate. 13C NMR {1H} CDCl3: δ162.8, 145.9, 131.7, 129.9, 127.0, 60.6, 15.9, 14.4 ppm.

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].C1(P([C:31]2[CH:36]=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:37]([O-])([O-:39])=[O:38].[Na+].[Na+]>CC([O-])=O.CC([O-])=O.[Pd+2].CCO>[CH3:7][C:6]1[CH:5]=[CH:4][S:3][C:2]=1[C:37]([O:39][CH2:36][CH3:31])=[O:38] |f:2.3.4,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

26.4 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1SC=CC1C

|

Step Two

|

Name

|

|

|

Quantity

|

0.49 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

21.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0.213 g

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].[Pd+2]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred pressure reactor

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with N2

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reactor contents were filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a light yellow oil/solid mixture

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This residue was extracted with 1,2-dichloroethane and water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phase was evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an oil

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration of this oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual salt

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(SC=C1)C(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |